2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-pentylquinazolin-4(3H)-one
Description
This compound features a quinazolin-4(3H)-one core substituted with a pentyl chain at the N3 position and a thioether-linked 1,2,4-oxadiazole moiety at the C2 position. The oxadiazole ring is further substituted with a 4-ethoxyphenyl group, enhancing its electronic and steric profile. Quinazolinones are known for their diverse pharmacological activities, including kinase inhibition and antimicrobial effects . The oxadiazole ring serves as a bioisostere for ester or amide groups, improving metabolic stability and binding affinity .
Properties
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-pentylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S/c1-3-5-8-15-28-23(29)19-9-6-7-10-20(19)25-24(28)32-16-21-26-22(27-31-21)17-11-13-18(14-12-17)30-4-2/h6-7,9-14H,3-5,8,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBXXKIDRDUWSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-pentylquinazolin-4(3H)-one is a complex organic molecule that belongs to the class of heterocyclic compounds. Its structure incorporates both oxadiazole and quinazolinone moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Structure
The chemical formula of the compound is , and it features a quinazolinone core linked to an oxadiazole ring through a thioether bridge. The presence of these functional groups suggests potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Oxadiazole Ring : This can be achieved through the cyclization of appropriate hydrazides with carboxylic acid derivatives.
- Thioether Formation : The introduction of the thioether group is performed using thiol reagents.
- Quinazolinone Synthesis : The final step involves cyclization reactions leading to the formation of the quinazolinone structure.
These steps are often optimized for yield and purity using various solvents and catalysts.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives. For instance, compounds containing the oxadiazole moiety have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for various bacterial strains has been determined, showing promising results for this class of compounds:
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 50 |
| This compound | Escherichia coli | 75 |
These findings suggest that the compound could be a candidate for further development as an antimicrobial agent .
Cytotoxic Activity
The cytotoxicity of this compound has also been evaluated against various cancer cell lines using assays such as MTT. The results indicate that it exhibits selective cytotoxicity towards certain cancer cells:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 29 |
| MCF-7 | 73 |
These results suggest that the compound may inhibit cell proliferation in a dose-dependent manner, indicating its potential as an anticancer agent .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The oxadiazole ring may interact with key enzymes involved in cellular processes.
- Receptor Modulation : The quinazolinone structure could modulate receptor activity, influencing signaling pathways related to cell growth and apoptosis.
Case Studies
Several studies have investigated similar compounds within the same chemical class:
- Antibacterial Activity Study : A study on oxadiazole derivatives reported significant antibacterial effects against resistant strains of Mycobacterium tuberculosis, emphasizing their potential in treating infectious diseases .
- Cytotoxicity Evaluation : Research on related quinazolinone derivatives demonstrated enhanced cytotoxic effects when combined with other pharmacophores, suggesting that structural modifications can lead to improved therapeutic profiles .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives containing the oxadiazole ring often exhibit significant antimicrobial properties. The compound has been tested against various bacterial and fungal strains, showing effectiveness comparable to standard antibiotics.
Key Findings:
- Staphylococcus aureus : Zone of inhibition = 15 mm
- Escherichia coli : Zone of inhibition = 12 mm
- Candida albicans : Zone of inhibition = 14 mm
These results suggest that the compound could be developed into a potent antimicrobial agent.
Anticancer Activity
Studies have demonstrated that this compound exhibits cytotoxic effects against multiple human cancer cell lines. The mechanisms involve apoptosis induction and cell cycle arrest.
Cell Line Sensitivity:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| DU-145 | 8 |
| A549 | 12 |
These findings indicate its potential as a chemotherapeutic agent in cancer treatment.
Anti-inflammatory and Analgesic Effects
In addition to its antimicrobial and anticancer properties, the compound has shown promise in reducing inflammation and providing pain relief in preclinical models.
Mechanisms:
- Anti-inflammatory : Reduced inflammatory markers in animal models.
- Analgesic : Significant pain relief observed in pain models.
Antimicrobial Study
A series of synthesized derivatives were tested against a panel of microorganisms. The results indicated that those with oxadiazole substitutions exhibited enhanced antimicrobial activity compared to their parent compounds.
Anticancer Evaluation
In vitro studies revealed that specific derivatives significantly reduced cell viability across various cancer cell lines. This suggests a promising avenue for further research into their use as chemotherapeutic agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to structurally related molecules with variations in heterocyclic cores, substituents, and side chains. Key comparisons include:
Key Findings
Heterocyclic Core Variations: The quinazolinone core in the target compound is distinct from triazole or imidazole cores in analogues (e.g., ). Quinazolinones often exhibit stronger π-π stacking interactions in enzyme binding pockets compared to triazoles . Oxadiazole vs.
Substituent Effects: Ethoxyphenyl vs. Methoxyphenyl/Chlorophenyl: The 4-ethoxyphenyl group in the target compound provides greater steric bulk and electron-donating capacity compared to methoxy or chloro substituents. This may improve binding to hydrophobic enzyme pockets, as seen in SARS-CoV inhibitors . Pentyl Chain vs.
Biological Activity Trends: Thioether Linkage: Compounds with thioether bridges (e.g., target compound and ) often show enhanced stability over oxygen/sulfur isosteres, reducing oxidative degradation . Antiviral Potential: The oxadiazole motif in the target compound shares structural similarity with SARS-CoV 3CLpro inhibitors (IC50 = 3 mM for a chlorophenyl analogue), suggesting possible protease inhibition .
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes similar to (cesium carbonate-mediated thiol alkylation) but requires specialized handling of the pentyl chain and oxadiazole ring formation .
Q & A
Q. What are the critical steps and reagents involved in synthesizing this quinazolinone-oxadiazole hybrid compound?
The synthesis typically involves:
- Step 1: Formation of the quinazolinone core via cyclization of anthranilic acid derivatives with pentylamine.
- Step 2: Introduction of the thioether linkage using a mercaptomethyl-oxadiazole intermediate.
- Step 3: Coupling the oxadiazole moiety (3-(4-ethoxyphenyl)-1,2,4-oxadiazole) via nucleophilic substitution. Key reagents include sodium borohydride for reduction, hydrogen peroxide for oxidation, and methanol/ethanol for recrystallization .
Q. Which analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): For confirming substituent positions and purity (e.g., ¹H NMR for proton environments, ¹³C NMR for carbon backbone).
- X-ray Crystallography: To resolve the 3D structure and confirm stereochemistry.
- High-Performance Liquid Chromatography (HPLC): To assess purity (>95% is standard for pharmacological studies) .
Q. What preliminary assays are recommended to evaluate its biological activity?
- In vitro enzyme inhibition assays: Target kinases or proteases due to the quinazolinone scaffold’s known affinity for ATP-binding pockets.
- Cell viability assays (e.g., MTT): Screen for anti-cancer activity using cancer cell lines (e.g., HeLa, MCF-7).
- Molecular docking: Prioritize targets like EGFR or PARP based on structural analogs .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Microwave-assisted synthesis: Reduces reaction time (e.g., from 12 hours to 2 hours) and improves yield by 15–20% .
- Solvent optimization: Replace methanol with DMF for better solubility of intermediates.
- Catalyst screening: Use Pd/C or CuI for coupling steps to minimize side products .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response profiling: Validate activity thresholds (e.g., IC₅₀) across multiple cell lines.
- Metabolic stability testing: Use liver microsomes to assess if inactive results stem from rapid degradation.
- Orthogonal assays: Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays .
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Analog synthesis: Modify the 4-ethoxyphenyl group (e.g., replace with 4-fluorophenyl or 3-chlorophenyl) and the pentyl chain (e.g., shorten to propyl).
- Bioactivity testing: Compare IC₅₀ values against parent compound.
- Computational modeling: Map electrostatic potentials to identify critical substituent interactions .
Q. What methods assess the compound’s stability under physiological conditions?
- pH-dependent stability: Incubate in buffers (pH 2–8) and monitor degradation via HPLC.
- Thermal stability: Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Light exposure tests: Conduct ICH-compliant photostability studies .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
